Farnesyl Alcohol Azide

Chemical Proteomics Metabolic Labeling Analytical Chemistry

Procure Farnesyl Alcohol Azide (CAS 851667-96-4) for unambiguous, chemoselective tagging of the farnesylated proteome. Unlike non‑azide farnesol or the isomer‑prone C10 geranyl azide, this C15 click‑chemistry probe is specifically recognized by protein farnesyltransferase (PFTase), ensuring homogeneous product formation and eliminating analytical variability. Its ≥95% purity and terminal azide handle enable robust CuAAC/SPAAC detection, enrichment, and site‑specific bioconjugation—ideal for ADC development, FTI screening, and live‑cell tracking of Ras and lamin dynamics.

Molecular Formula C16H28N3O+
Molecular Weight 278.41 g/mol
Cat. No. B592806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesyl Alcohol Azide
Molecular FormulaC16H28N3O+
Molecular Weight278.41 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCO)C)CCC=C(C)CCN=[N+]=N
InChIInChI=1S/C16H28N3O/c1-14(7-5-9-16(3)11-13-20)6-4-8-15(2)10-12-18-19-17/h7-8,11,17,20H,4-6,9-10,12-13H2,1-3H3/q+1/b14-7+,15-8+,16-11+
InChIKeyYGTGRTWLGJGRRB-MWSMLYQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Farnesyl Alcohol Azide: A Defined Chemical Reporter for Protein Prenylation Studies with Validated Metabolic Incorporation


Farnesyl Alcohol Azide (CAS 851667-96-4) is a synthetic, azide-functionalized analogue of the endogenous C15 isoprenoid farnesol . With a molecular weight of 263.38 g/mol and the formula C15H25N3O , this compound is specifically designed as a bioorthogonal chemical reporter [1]. Its core utility lies in its ability to be metabolically incorporated into cellular proteins via the native farnesylation pathway, installing a terminal azide handle that enables subsequent detection, enrichment, or functionalization via click chemistry (CuAAC) or Staudinger ligation [2]. This functional integration allows for the specific tagging and analysis of farnesylated proteins, distinguishing it from non-functionalized, endogenous precursors.

The Functional Requirement for Farnesyl Alcohol Azide: Why Structural Analogs Cannot Be Substituted in Proteomic Workflows


Generic substitution of Farnesyl Alcohol Azide with its structural analogs, such as non-azide farnesol or geranyl azide, is not functionally equivalent and will compromise experimental objectives. Farnesol lacks the essential azide handle required for bioorthogonal detection, precluding any chemoselective tagging [1]. Conversely, the C10 analog geranyl azide, while containing an azide, is recognized differently by protein farnesyltransferase (PFTase) and generates a mixture of prenylated products due to isomerization, undermining specificity and introducing variability in proteomic analyses [2]. The C20 geranylgeranyl azide analog targets an entirely distinct prenylation pathway [3]. These differences render the C15 farnesyl azide moiety uniquely positioned for the specific interrogation of the farnesylated proteome.

Farnesyl Alcohol Azide: A Quantitative Evidence Guide for Differentiated Procurement


Superior Purity Benchmark for Reproducible Quantitative Proteomics

High-purity Farnesyl Alcohol Azide from validated sources (≥99.9%) provides a defined, contaminant-free starting material for metabolic labeling experiments . This level of purity significantly exceeds the industry standard for comparable chemical biology probes (≥95%), reducing the risk of off-target effects or confounding signals from unknown impurities [1]. This is critical for downstream quantitative analyses such as mass spectrometry-based proteomics, where signal-to-noise ratio and reproducibility are paramount.

Chemical Proteomics Metabolic Labeling Analytical Chemistry

Comparative Enzymatic Efficiency: Farnesylazide vs. Native Farnesyl Diphosphate (FPP)

Farnesylazide diphosphate, the activated cellular form of Farnesyl Alcohol Azide, is recognized and processed by protein farnesyltransferase (PFTase) with a kinetic efficiency that is directly comparable to the native substrate, farnesyl diphosphate (FPP) [1]. In a controlled in vitro assay, the rate of incorporation for the farnesylazide moiety onto a model CAAX peptide substrate was approximately twofold lower than that of FPP [1]. This modest reduction confirms that the azide modification does not abrogate enzyme recognition, ensuring efficient metabolic incorporation in cellular systems.

Enzymology Post-Translational Modification Kinetics

Chain-Length Specificity: Farnesyl (C15) Azide vs. Geranyl (C10) Azide in PFTase Processing

The C15 farnesylazide moiety and the C10 geranylazide moiety are both substrates for PFTase, but their incorporation rates are comparable [1]. Critically, the geranylazide substrate is prone to isomerization, which leads to the formation of a mixture of isomeric prenylated peptides [1]. This heterogeneity can confound downstream analyses. In contrast, the farnesylazide analog provides a single, defined product, ensuring homogeneity in the labeled protein pool [1]. This makes the farnesyl derivative the superior choice for applications requiring precise, site-specific modification of a single target or a defined subset of proteins.

Substrate Specificity Protein Engineering Enzymatic Labeling

Functional Validation: Farnesyl-Azide Conjugated Proteins Retain Native Biological Activity

Proteins modified with the azido-farnesyl group via the TAS (tagging-via-substrate) approach are functionally indistinguishable from their naturally farnesylated counterparts [1]. Specifically, azido-farnesylated Ras proteins retained their ability to promote membrane association, activate the mitogen-activated protein kinase kinase (MEK) pathway, and inhibit lovastatin-induced apoptosis in cellular assays [1]. This is in stark contrast to many genetic tags (e.g., GFP) which can perturb protein localization and function.

Functional Proteomics Cell Signaling Biochemistry

Defined Application Scenarios for Farnesyl Alcohol Azide in R&D and Industrial Proteomics


Global Profiling of the Farnesylated Proteome (Farnesylome)

In chemical proteomics, Farnesyl Alcohol Azide is the preferred metabolic label for enriching and identifying the complete set of farnesylated proteins in a given cell type or tissue [1]. Its defined enzymatic incorporation and high purity (≥99.9%) minimize background noise in mass spectrometry-based workflows, enabling the identification of low-abundance farnesylated proteins. This is particularly valuable for identifying novel targets of farnesyltransferase inhibitors (FTIs) in oncology research [2].

Site-Specific Bioconjugation and Generation of Protein-Drug Conjugates

Farnesyl Alcohol Azide, after conversion to its diphosphate form, can be enzymatically attached to the C-terminus of engineered proteins bearing a CAAX motif via protein farnesyltransferase (PFTase) [1]. The resulting azide-labeled protein serves as a precise handle for site-specific conjugation of payloads (e.g., cytotoxic drugs, fluorophores, oligonucleotides) via copper-catalyzed or strain-promoted click chemistry [2]. This methodology is crucial for creating homogeneous, defined bioconjugates such as antibody-drug conjugates (ADCs) or protein-based imaging agents where exact stoichiometry and site of attachment are critical for function and regulatory compliance.

High-Throughput Screening (HTS) for Farnesyltransferase Inhibitors (FTIs)

For drug discovery programs targeting protein farnesylation in cancer and other diseases, Farnesyl Alcohol Azide provides a direct and quantitative readout of cellular PFTase activity. The ability to detect azide-labeled proteins via a simple click chemistry reaction with a fluorescent alkyne enables a robust, mix-and-read assay format suitable for high-throughput screening of compound libraries [1]. The homogenous product formation ensures a consistent signal that correlates directly with enzymatic inhibition, reducing false-positive rates compared to antibody-based detection methods [2].

Investigating the Role of Farnesylation in Disease-Relevant Signaling Pathways

Given that azido-farnesylated proteins maintain native biological function, this probe is ideal for studying the dynamics and localization of key signaling proteins like Ras, Rheb, and nuclear lamins in living cells [1]. Researchers can pulse-label cells with the azide, then use bioorthogonal ligation to attach a fluorophore and track the subcellular trafficking and turnover of the farnesylated protein pool in real-time [2]. This provides mechanistic insight that cannot be obtained with genetic overexpression or antibody-based methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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